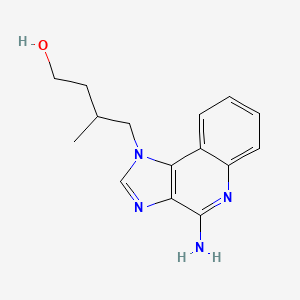
3-Hydroxymethyl Imiquimod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxymethyl Imiquimod is a derivative of Imiquimod, an immune response modifier that acts as a toll-like receptor 7 agonist. Imiquimod is commonly used topically to treat warts on the skin of the genital and anal areas, actinic keratosis, and certain types of skin cancer such as superficial basal cell carcinoma . The addition of a hydroxymethyl group to Imiquimod potentially enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Imiquimod typically involves the modification of the Imiquimod molecule by introducing a hydroxymethyl group. This can be achieved through a series of chemical reactions, including:
Nitration and Reduction: Starting with the nitration of Imiquimod, followed by reduction to introduce the hydroxymethyl group.
Hydroxylation: Direct hydroxylation of the Imiquimod molecule using specific reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxymethyl Imiquimod undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the hydroxymethyl group to form different derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a range of analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Hydroxymethyl Imiquimod has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various derivatives and analogs for research purposes.
Biology: Studied for its potential effects on cellular processes and immune response modulation.
Medicine: Investigated for its potential therapeutic applications in treating skin conditions, cancers, and viral infections.
Industry: Utilized in the development of new pharmaceutical formulations and topical treatments
Wirkmechanismus
The mechanism of action of 3-Hydroxymethyl Imiquimod involves the activation of toll-like receptor 7, leading to the stimulation of innate and acquired immune responses. This activation results in the production of pro-inflammatory cytokines, chemokines, and other mediators, which enhance the immune response and promote the elimination of diseased tissue. Additionally, this compound may induce apoptosis in tumor cells through caspase activation and modulation of B cell lymphoma/leukemia protein pathways .
Vergleich Mit ähnlichen Verbindungen
Imiquimod: The parent compound, used for similar therapeutic applications.
Resiquimod: Another imidazoquinoline compound with similar immune-modulating properties.
Tilorone: An antiviral and immunomodulatory agent with a different mechanism of action.
Uniqueness: 3-Hydroxymethyl Imiquimod is unique due to the presence of the hydroxymethyl group, which may enhance its pharmacological properties and therapeutic potential compared to its parent compound, Imiquimod. This modification can lead to improved efficacy, reduced side effects, and broader applications in scientific research and medicine .
Eigenschaften
Molekularformel |
C15H18N4O |
|---|---|
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
4-(4-aminoimidazo[4,5-c]quinolin-1-yl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C15H18N4O/c1-10(6-7-20)8-19-9-17-13-14(19)11-4-2-3-5-12(11)18-15(13)16/h2-5,9-10,20H,6-8H2,1H3,(H2,16,18) |
InChI-Schlüssel |
YFBQHGXXFFUUAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)CN1C=NC2=C1C3=CC=CC=C3N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


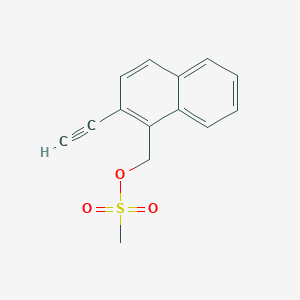
![4-[4-(Benzyloxy)phenyl]butanoic acid](/img/structure/B13853948.png)
![tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate](/img/structure/B13853953.png)

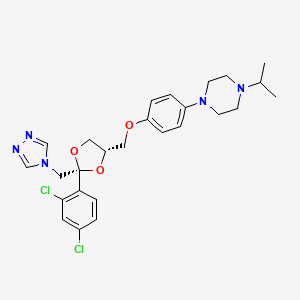
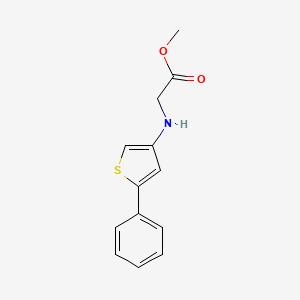
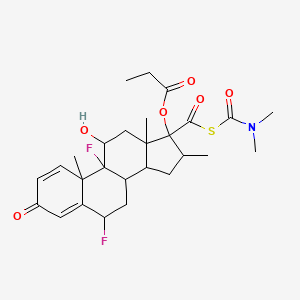
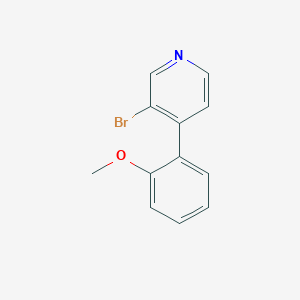

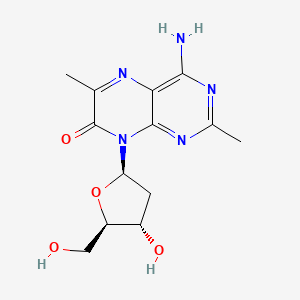

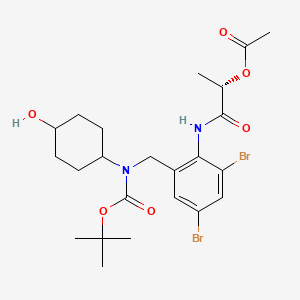
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)

